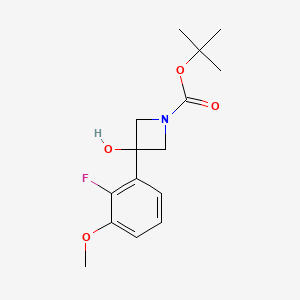

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Description

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 3-hydroxyazetidine ring, and a 2-fluoro-3-methoxyphenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases and other therapeutic proteins.

Synthesis typically involves coupling tert-butyl 3-hydroxyazetidine-1-carboxylate with fluorinated aromatic precursors under conditions similar to those described in Example 404 of EP 4 374 877 A2, where palladium-catalyzed cross-coupling or nucleophilic substitution reactions are employed . The Boc group facilitates stability during synthesis and can be selectively removed under acidic conditions for further functionalization .

Properties

Molecular Formula |

C15H20FNO4 |

|---|---|

Molecular Weight |

297.32 g/mol |

IUPAC Name |

tert-butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(18)17-8-15(19,9-17)10-6-5-7-11(20-4)12(10)16/h5-7,19H,8-9H2,1-4H3 |

InChI Key |

UEULLHKMVBNSEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)OC)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluoro-methoxyphenyl group. One common method involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-fluoro-3-methoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The fluoro-methoxyphenyl group can be reduced to remove the fluorine atom.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-fluorinated products.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of tert-butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate. It has been subjected to evaluation against various cancer cell lines, revealing significant cytotoxic effects. For instance, a study reported that this compound exhibited an average cell growth inhibition rate of 12.53% against a panel of approximately sixty cancer cell lines tested under the National Cancer Institute protocols .

Drug Design and Development

The compound's favorable drug-like properties make it a candidate for further development into therapeutic agents. Evaluations using computational tools like SwissADME indicate that it possesses satisfactory parameters for oral bioavailability and permeability, which are crucial for drug formulation .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various human tumor cell lines. The results indicated that the compound not only inhibited cell growth but also showed potential for selective toxicity towards malignant cells compared to normal cells. This selectivity is vital for reducing side effects in cancer therapies .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving modifications to the azetidine core and substituents on the aromatic ring provided insights into optimizing the compound's efficacy and safety profile. Variations in the fluorine position and methoxy substitution were systematically evaluated, leading to enhanced potency against specific cancer types while minimizing off-target effects .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro-methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The hydroxyazetidine moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Impact :

- Fluorine Position : Meta-fluoro (e.g., 3-fluorophenyl) provides moderate electron-withdrawing effects, while ortho-fluoro (2-fluoro) in the target compound increases steric hindrance and polarizability .

- Di- vs. Mono-fluorination: The 2,4-difluoro analog (MW 285.29) exhibits higher lipophilicity, favoring membrane permeability in drug candidates .

Biological Activity

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic compound with a unique molecular structure that incorporates a tert-butyl group, a hydroxyazetidine core, and a phenyl group substituted with both a fluorine atom and a methoxy group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical agent.

Molecular Characteristics

- Molecular Formula : C₁₅H₂₀FNO₄

- Molecular Weight : 297.32 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with substituted aromatic compounds. Various methods can be employed to modify the compound to enhance its biological activity or to create derivatives with novel properties.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

- Enzyme Inhibition : The presence of the fluorine atom may enhance binding affinities to specific enzymes, making it a candidate for enzyme inhibition studies. For instance, it has been suggested that similar compounds can act as inhibitors of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 1548553-38-3 | Potential anticancer activity | Contains fluorine and methoxy substituents |

| tert-Butyl 3-fluoro-3-methylazetidine-1-carboxylate | 1314923-32-4 | Enzyme inhibition (ACC) | Methyl substitution at the 3-position |

| tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | 1083181-23-0 | Antimicrobial properties | Contains an amino group |

The biological activity of this compound is likely influenced by its structural features. The electronegative fluorine atom can enhance metabolic stability and bioavailability, while the methoxy group may affect hydrophobicity and receptor interactions. Interaction studies are essential for understanding how this compound binds to biological targets.

Case Studies

Recent studies have focused on evaluating the pharmacological properties of similar azetidine derivatives. For example, in vitro assays have demonstrated that compounds with structural similarities can exhibit varying degrees of cytotoxicity against cancer cell lines, indicating the potential for targeted therapeutic applications.

Example Study Findings

- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of several azetidine derivatives on human cancer cell lines, revealing that modifications at the phenolic position significantly impacted cell viability.

- Enzyme Binding Affinity : Research on related compounds showed promising results in inhibiting ACC in HepG2 cells, suggesting potential applications in metabolic disorders.

Q & A

Q. What are the established multi-step synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves:

- Step 1 : Introduction of the tert-butyl carbamate group via Boc protection to stabilize the azetidine ring during subsequent reactions .

- Step 2 : Functionalization of the azetidine core with fluorinated and methoxy-substituted aryl groups using Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Temperature control (e.g., 0–25°C) and anhydrous conditions are critical to prevent side reactions .

- Step 3 : Hydroxyl group introduction via oxidation or hydrolysis, often requiring pH stabilization (6.5–7.5) to avoid decomposition .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with fluorine coupling patterns (³Jₐᵣᵥ = 8–12 Hz) critical for verifying the 2-fluoro-3-methoxy substitution .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% required for pharmacological studies) .

- X-ray Crystallography : Resolves ambiguities in stereochemical assignments, particularly for the azetidine hydroxyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final hydroxylation step?

- Controlled pH : Maintain pH 6.8–7.2 using phosphate buffers to stabilize the hydroxyl intermediate .

- Catalyst Screening : Transition-metal catalysts (e.g., RuCl₃) or biocatalysts (ketoreductases) improve enantioselectivity and reduce byproducts .

- Contradiction Note : reports 62% yield using NaBH₄/CeCl₃, while suggests yields drop below 50% without pH control. This highlights the need for precise buffering .

Q. How to resolve discrepancies in stereochemical assignments of the azetidine hydroxyl group?

Q. What experimental strategies assess the compound’s bioactivity and target interactions?

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes/receptors. For example, fluorine substituents enhance hydrophobic binding to kinase active sites .

- Contradiction Analysis : If bioactivity data conflict (e.g., IC₅₀ varies across assays), validate via orthogonal methods like fluorescence polarization or cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.